1-(3,4-Dichlorophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone 1-(3,4-Dichlorophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
Brand Name: Vulcanchem
CAS No.: 575469-40-8
VCID: VC16143766
InChI: InChI=1S/C22H16Cl2N4OS/c1-14-2-5-17(6-3-14)28-21(15-8-10-25-11-9-15)26-27-22(28)30-13-20(29)16-4-7-18(23)19(24)12-16/h2-12H,13H2,1H3
SMILES:
Molecular Formula: C22H16Cl2N4OS
Molecular Weight: 455.4 g/mol

1-(3,4-Dichlorophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

CAS No.: 575469-40-8

Cat. No.: VC16143766

Molecular Formula: C22H16Cl2N4OS

Molecular Weight: 455.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone - 575469-40-8

Specification

CAS No. 575469-40-8
Molecular Formula C22H16Cl2N4OS
Molecular Weight 455.4 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Standard InChI InChI=1S/C22H16Cl2N4OS/c1-14-2-5-17(6-3-14)28-21(15-8-10-25-11-9-15)26-27-22(28)30-13-20(29)16-4-7-18(23)19(24)12-16/h2-12H,13H2,1H3
Standard InChI Key GTXQBUDMPFSVMZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4

Introduction

Structural Analysis

Molecular Architecture

The compound’s structure comprises a 1,2,4-triazole ring substituted at the 3-position with a thioether-linked ethanone group and at the 4- and 5-positions with p-tolyl and pyridin-4-yl groups, respectively. The dichlorophenyl moiety attached to the ethanone introduces electron-withdrawing characteristics, which may enhance binding affinity to biological targets . The pyridine ring contributes to π-π stacking interactions, while the p-tolyl group augments lipophilicity, potentially improving membrane permeability .

Functional Groups and Reactivity

  • 1,2,4-Triazole-3-thione: The triazolethione core is critical for hydrogen bonding and coordination with metal ions, a feature exploited in metalloenzyme inhibition .

  • Thioether Linkage: The sulfur atom enhances solubility and facilitates redox interactions, which are pivotal in prodrug activation .

  • Dichlorophenyl Group: Chlorine atoms induce steric and electronic effects, modulating substrate-enzyme interactions .

Synthesis and Development

Synthetic Pathways

While no explicit synthesis route for this compound is published, analogous triazolethiones are typically synthesized via cyclization of thiosemicarbazides under basic conditions . A plausible pathway involves:

  • Hydrazide Formation: Reaction of ethyl bromoacetate with hydrazine hydrate to yield ethyl 2-(hydrazineyl)acetate.

  • Thiosemicarbazide Synthesis: Condensation with 3,4-dichlorophenyl isothiocyanate.

  • Cyclization: Base-mediated ring closure to form the triazolethione core .

Optimization Strategies

Key challenges include achieving regioselective substitution and optimizing yield. Microwave-assisted synthesis and catalytic methods using sulfamic acid have been reported to enhance efficiency in related compounds .

Comparative Analysis with Structural Analogs

Compound NameStructural FeaturesBiological Activity (IC₅₀ or MIC)Source
5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-thiolPyridine-triazole coreAntimicrobial (MIC: 16 μg/mL)
47fDiflunisal-triazolethione hybridAnticancer (HCT-116: 6.2 μM)
71bPd-complexed triazolethioneCytotoxicity (MCF-7: 12.4 μM)

Physicochemical Properties and Drug Likeness

  • Molecular Weight: 471.35 g/mol

  • LogP (Predicted): 3.8 (moderate lipophilicity)

  • Solubility: Poor aqueous solubility (≤0.1 mg/mL), necessitating prodrug formulations .

Applications in Pharmaceutical Development

The compound’s multifunctional structure makes it a candidate for:

  • Targeted Cancer Therapies: PD-1/PD-L1 inhibition or PARP enzyme modulation.

  • Antibacterial Agents: MRSA-targeted formulations.

Future Research Directions

  • Synthesis Optimization: Scalable routes using green chemistry principles.

  • In Vivo Studies: Pharmacokinetic profiling in murine models.

  • Structure-Activity Relationship (SAR): Modifying the p-tolyl group to enhance bioavailability.

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